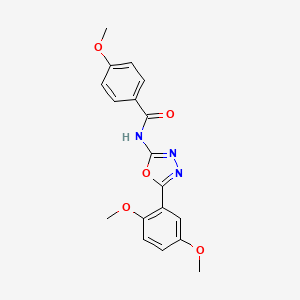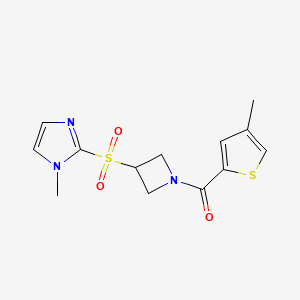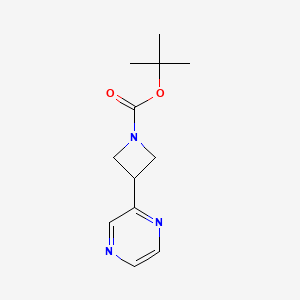
2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(4-methoxyphenyl)acetamide, also known as BQCA, is a quinoline-based compound that has been extensively studied for its potential applications in scientific research. BQCA is a potent and selective agonist of the M1 muscarinic acetylcholine receptor, which is involved in various physiological and pathological processes in the central nervous system.
Scientific Research Applications
Structural Characterization and Molecular Interaction
One area of focus has been the detailed structural analysis of related compounds, providing insights into their potential utility. Research by Kalita, Baruah, and colleagues on similar amide derivatives reveals how these compounds' spatial orientations significantly influence their coordination behavior with anions. Their studies on the crystal structures of such compounds highlight the diverse geometrical shapes these molecules can adopt due to different protonation states, impacting their self-assembly and interaction capabilities (Kalita & Baruah, 2010). These findings lay the groundwork for designing functional materials with specific interaction patterns and properties.
Luminescent Properties and Sensitization of Lanthanide Complexes
Investigations into the luminescent properties of related aryl amide type ligands and their lanthanide complexes have shown promising results for applications in materials science, particularly in the development of new luminescent materials. Wu et al.'s study on novel aryl amide ligands, including N-(phenyl)-2-(quinolin-8-yloxy)acetamide and its derivatives, revealed that these compounds, when complexed with Eu(III), exhibit bright red fluorescence. This property is attributed to the effective sensitization of Eu(III) by these ligands, suggesting their potential use in designing luminescent materials for various technological applications (Wu et al., 2006).
Bioactive Compound Development and Antimicrobial Activity
On the biomedical front, derivatives of quinoline-containing compounds have been explored for their bioactive potential. For example, research into 2-(quinolin-4-yloxy)acetamides has identified these compounds as potent in vitro inhibitors of Mycobacterium tuberculosis growth, with activities extending to drug-resistant strains. This suggests their potential as a new class of antitubercular agents. The absence of toxicity to mammalian cells further underscores their promise in drug development (Pissinate et al., 2016).
properties
IUPAC Name |
2-[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N3O3/c1-35-26-13-11-25(12-14-26)31-29(34)21-36-27-9-5-8-24-10-15-28(32-30(24)27)33-18-16-23(17-19-33)20-22-6-3-2-4-7-22/h2-15,23H,16-21H2,1H3,(H,31,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLXHXDRTCBLWHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCC(CC4)CC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(4-methoxyphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5-(4-fluorobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2395286.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2395288.png)

![(2-(ethylthio)phenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2395292.png)
![4-ethoxy-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide](/img/structure/B2395293.png)
![3-(2-chlorophenyl)-5-methyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2395295.png)

![cyclobutyl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2395302.png)
![2-[1-(Cyclobutylmethyl)piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2395303.png)
![N-[(2-Ethylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2395304.png)
![N-(2,6-dimethylphenyl)-3-[(4-methylphenyl)sulfonylamino]propanamide](/img/structure/B2395306.png)

